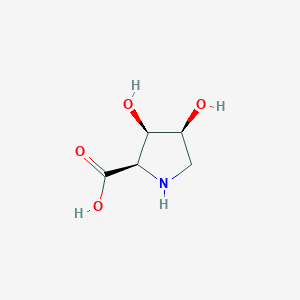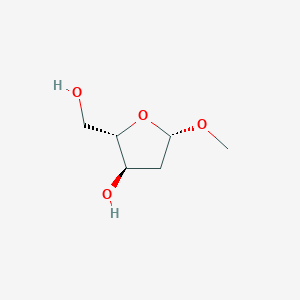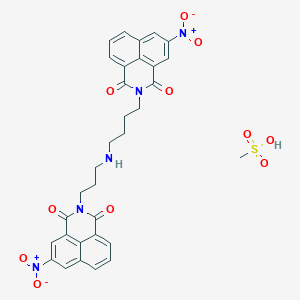
(3R,4S)-3,4-Dihydroxy-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3,4-Dihydroxy-D-proline, also known as DHP, is a non-proteinogenic amino acid that is found in various natural products, including antibiotics and immunosuppressants. It has attracted the attention of researchers due to its unique structure and potential applications in various fields, such as drug discovery and material science.
Mécanisme D'action
The mechanism of action of (3R,4S)-3,4-Dihydroxy-D-proline is not fully understood, but it is believed to be related to its unique structure and ability to interact with biological molecules. (3R,4S)-3,4-Dihydroxy-D-proline has been shown to bind to various proteins and enzymes, which may explain its diverse range of biological activities.
Biochemical and Physiological Effects:
(3R,4S)-3,4-Dihydroxy-D-proline has been shown to have various biochemical and physiological effects, including the ability to inhibit enzymes, modulate immune responses, and act as an antioxidant. These effects make it a promising target for drug discovery and other biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4S)-3,4-Dihydroxy-D-proline has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability from natural sources.
Orientations Futures
There are several future directions for research on (3R,4S)-3,4-Dihydroxy-D-proline, including the investigation of its potential as a drug target for various diseases, the development of new synthesis methods, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (3R,4S)-3,4-Dihydroxy-D-proline.
Méthodes De Synthèse
The synthesis of (3R,4S)-3,4-Dihydroxy-D-proline can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
(3R,4S)-3,4-Dihydroxy-D-proline has been studied extensively in various scientific fields, including biochemistry, pharmacology, and material science. In biochemistry, (3R,4S)-3,4-Dihydroxy-D-proline has been shown to have unique biochemical and physiological effects, which make it a promising target for drug discovery. In pharmacology, (3R,4S)-3,4-Dihydroxy-D-proline has been investigated for its potential use as an immunosuppressant and antibiotic. In material science, (3R,4S)-3,4-Dihydroxy-D-proline has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
152785-79-0 |
|---|---|
Nom du produit |
(3R,4S)-3,4-Dihydroxy-D-proline |
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1 |
Clé InChI |
HWNGLKPRXKKTPK-NUNKFHFFSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
SMILES canonique |
C1C(C(C(N1)C(=O)O)O)O |
Synonymes |
D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)









![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)